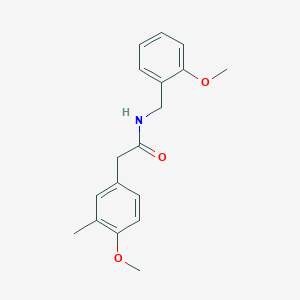![molecular formula C24H18ClN3O2 B5312103 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile](/img/structure/B5312103.png)
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile, also known as BCA, is a novel compound that has gained significant attention in the field of scientific research. This compound is a member of the acrylonitrile family, which is known for its diverse range of biological activities. BCA has been shown to exhibit potent anticancer properties, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
The exact mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile is not fully understood. However, studies have suggested that 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile may exert its anticancer effects through multiple pathways. 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation and survival, including topoisomerase II and protein kinase C. 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile has been shown to have several biochemical and physiological effects. Studies have suggested that 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile may modulate the expression of several genes involved in cancer cell proliferation and survival. 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile has been shown to have anti-inflammatory properties, which may contribute to its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile also exhibits potent anticancer properties, making it a promising candidate for the development of new cancer therapies. However, there are also limitations to using 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile in lab experiments. 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile is a highly reactive compound that requires careful handling and storage to prevent degradation. Additionally, the exact mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile is not fully understood, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile. One area of interest is the development of new cancer therapies based on 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile. Studies have suggested that 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile may be effective in combination with other anticancer agents, which could enhance its efficacy and reduce the risk of drug resistance. Another area of interest is the development of new synthetic methods for 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile, which could improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the preparation of 4-(benzyloxy)-3-chloro-5-methoxyphenylacetonitrile, which is then reacted with 1H-benzimidazole-2-thiol to form the intermediate product. The final step involves the reaction of the intermediate product with acrylonitrile to yield 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile. The synthesis of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile requires careful optimization of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile has been extensively studied for its anticancer properties. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer. 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. These findings suggest that 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile has potential as a novel cancer therapy.
Eigenschaften
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-5-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O2/c1-29-22-13-17(12-19(25)23(22)30-15-16-7-3-2-4-8-16)11-18(14-26)24-27-20-9-5-6-10-21(20)28-24/h2-13H,15H2,1H3,(H,27,28)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCIIJKTSUJCFN-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Cl)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Cl)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 7-(3-fluorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5312026.png)
![8-(3-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312036.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5312037.png)
![N~2~-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5312039.png)
![N-[2-(tetrahydro-3-furanyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5312041.png)
![4-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5312050.png)
![1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanamine](/img/structure/B5312059.png)

![N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312081.png)

![1'-(2-chloro-4-fluorobenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5312098.png)
![1,9-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5312110.png)
![2-[3-(dimethylamino)pyrrolidin-1-yl]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5312118.png)
![3-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5312125.png)